4-(Cyanomethyl)-2-methoxyphenyl acetate

Vue d'ensemble

Description

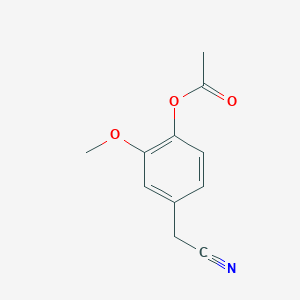

4-(Cyanomethyl)-2-methoxyphenyl acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of phenyl acetate and contains a cyanomethyl group and a methoxy group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol group reacting with acetic anhydride to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyanomethyl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Formation of new esters or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Precursor for Drug Synthesis

One of the primary applications of 4-(Cyanomethyl)-2-methoxyphenyl acetate is as a precursor in the synthesis of pharmaceutical compounds. Its functional groups facilitate various chemical reactions, allowing for the incorporation of specific structural motifs crucial for biological activity. For instance, it is used in the synthesis of compounds that act as antagonists for mineralocorticoid receptors, which are important in treating cardiovascular and renal disorders such as heart failure and diabetic nephropathy .

Case Study: Synthesis of Antagonists

A notable example includes the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. This compound was synthesized through a multi-step process involving this compound as a key intermediate, demonstrating its importance in developing therapeutic agents .

Agrochemical Applications

Development of Pesticides and Herbicides

In agrochemicals, this compound plays a vital role in developing pesticides and herbicides. Its reactivity allows chemists to design molecules with enhanced efficacy against pests and weeds. This contributes to sustainable agricultural practices by enabling the creation of more effective and environmentally friendly agrochemicals .

Materials Science Applications

Synthesis of Functional Materials

The compound is also employed in materials science for synthesizing functional materials such as liquid crystals and polymers. Its unique molecular architecture imparts specific properties to these materials, making them suitable for applications in electronic devices, coatings, and adhesives. The ability to manipulate its structure allows for the design of materials with tailored functionalities .

Synthetic Strategies

Green Chemistry Approaches

Recent research highlights environmentally friendly synthetic methods for producing derivatives of this compound. For example, using glycerol as a solvent under microwave irradiation has been shown to yield high-purity products efficiently while minimizing environmental impact . This approach aligns with the principles of green chemistry by reducing solvent waste and improving reaction times.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Precursor for drug synthesis | Key in developing cardiovascular drugs |

| Agrochemicals | Development of pesticides and herbicides | Enhances efficacy against pests |

| Materials Science | Synthesis of polymers and liquid crystals | Tailored functionalities for electronics and coatings |

| Synthetic Chemistry | Green synthesis methods | Eco-friendly approaches using glycerol and microwave |

Mécanisme D'action

The mechanism of action of 4-(Cyanomethyl)-2-methoxyphenyl acetate involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the methoxy and acetate groups can undergo hydrolysis or substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Cyanomethyl)phenyl acetate

- 2-Methoxyphenyl acetate

- 4-(Cyanomethyl)-2-hydroxyphenyl acetate

Uniqueness

4-(Cyanomethyl)-2-methoxyphenyl acetate is unique due to the presence of both the cyanomethyl and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methoxy group can influence the electronic properties of the phenyl ring, while the cyanomethyl group offers a site for further chemical modifications.

Activité Biologique

4-(Cyanomethyl)-2-methoxyphenyl acetate, with the molecular formula CHNO and CAS number 226322, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.21 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | 75-77 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The compound can be synthesized by reacting 2-methoxyphenyl acetate with cyanomethyl reagents under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of cyanomethyl compounds exhibit significant antimicrobial properties. A study by highlights the efficacy of similar compounds against various bacterial strains, suggesting that this compound could possess comparable activity.

Anticancer Potential

Recent studies have explored the anticancer potential of methoxyphenyl derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines. The mechanisms often involve modulation of signaling pathways such as VEGFR2 and PPARγ, which are critical in tumor growth and metastasis .

Case Study: Anticancer Effects

A case study focusing on a related compound demonstrated:

- Cell Lines Used : MCF7 (luminal A), MDA-MB-231 (triple-negative)

- Concentration : 40 µg/ml for 48 hours

- Results :

- MCF7 cell viability decreased by 64.18%

- MDA-MB-231 viability decreased by 41.28%

- Induction of apoptosis via caspase activation

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- VEGFR2 Modulation : Inhibition of VEGFR2 phosphorylation leads to reduced angiogenesis.

- PPARγ Activation : Enhances transcriptional activity, promoting apoptosis in cancer cells.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest it has a moderate toxicity profile, but further studies are required to establish safe dosage levels for therapeutic applications .

Propriétés

IUPAC Name |

[4-(cyanomethyl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEQADZOQLBLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280389 | |

| Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-51-7 | |

| Record name | 4-(Acetyloxy)-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16695 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.